molecular formula C6H5N2O3- B8740430 2-Amino-4-nitrophenolate

2-Amino-4-nitrophenolate

Cat. No.: B8740430
M. Wt: 153.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-M
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Description

2-Amino-4-nitrophenolate is an ionic compound of significant interest in materials science research. Its parent compound, 2-Amino-4-nitrophenol, is known to exhibit biological activity, with studies showing fungicidal properties against various phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum . Research indicates that derivatization of its structure can lead to enhanced and specific biological activity . In the field of advanced materials, related salt forms are key components in growing high-quality bulk single crystals, such as 2-Amino 4-methylpyridinium 4-nitrophenolate 4-nitrophenol (2A4MPPP), for applications in nonlinear optics, microelectronics, and optical communications . These crystals are typically part of the orthorhombic crystal system and are noted for their specific thermal and dielectric properties, including a low dielectric constant, which is desirable for microelectronic applications . The compound should be handled with care, as the parent phenol is toxic by ingestion, may be harmful by inhalation or skin absorption, and is a skin and eye irritant . Appropriate personal protective equipment, including gloves and eye protection, should always be worn. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N2O3-

Molecular Weight

153.12 g/mol

IUPAC Name

2-amino-4-nitrophenolate

InChI

InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2/p-1

InChI Key

VLZVIIYRNMWPSN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Amino-4-nitrophenolate

The preparation of this compound hinges on the partial reduction of 2,4-dinitrophenol (B41442) or its precursors. google.comorgsyn.org The key challenge lies in selectively reducing one nitro group while leaving the other intact.

The most common precursor for synthesizing this compound is 2,4-dinitrophenol. orgsyn.org An alternative starting material is 2,4-dinitrochlorobenzene, which is first hydrolyzed to 2,4-dinitrophenol and then subsequently reduced. prepchem.comgoogle.com Various reducing agents have been employed for this selective reduction, with sodium sulfide (B99878) and sodium hydrosulfide (B80085) being prominent examples. google.comorgsyn.orgprepchem.com

One established method involves suspending 2,4-dinitrophenol in water with ammonium (B1175870) chloride and aqueous ammonia. orgsyn.org The mixture is heated, and then sodium sulfide is added in portions, keeping the temperature between 80-85°C. orgsyn.org After the reaction, the product is isolated by filtration and purified by recrystallization, yielding 2-amino-4-nitrophenol (B125904). orgsyn.org

Another detailed procedure starts with 2,4-dinitrochlorobenzene, which is heated with a sodium hydroxide (B78521) solution to form sodium 2,4-dinitrophenolate (B1223059). prepchem.com This intermediate is then reduced using a sodium hydrosulfide solution at a controlled temperature and pH. google.comprepchem.com The process specifies maintaining the pH between 7 and 9.5 to optimize the reaction. google.comgoogle.com The resulting sodium this compound is then cooled to induce crystallization and isolated by filtration. prepchem.com The yield for this process is reported to be as high as 92% of the theoretical yield. prepchem.com

PrecursorReducing AgentKey ConditionsYield
2,4-DinitrophenolSodium Sulfide / Ammonium Chloride80-85°C64-67% orgsyn.org
2,4-DinitrochlorobenzeneSodium HydrosulfideHydrolysis at 90-95°C; Reduction at 70-75°C, pH 7-9.592% google.comprepchem.com
2,4-DinitrophenolHydrazine (B178648) Hydrate (B1144303) / Catalyst70-80°CHigh google.com

Catalytic reduction offers an efficient pathway for the synthesis of aminophenols from nitrophenols. For the reduction of 2,4-dinitrophenol, various catalytic systems have been explored. One patented method utilizes a combination of ferric trichloride (B1173362) hexahydrate and activated carbon as a catalyst, with hydrazine hydrate serving as the reducing agent. google.com This approach is noted for its mild reaction conditions and high yield. google.com

Catalysts based on metal nanoparticles are also highly effective for the reduction of nitrophenols. nih.gov These include precious metals such as gold (Au), silver (Ag), palladium (Pd), and platinum (Pt), as well as more abundant and cost-effective metals like copper (Cu), nickel (Ni), and cobalt (Co). nih.govresearchgate.net These nanoparticle catalysts are often supported on materials like magnetite coated with polydopamine to enhance stability and recyclability. nih.gov The catalytic activity has been observed to vary in the order of Au > Ag > Cu. nih.gov The mechanism generally involves the catalyst providing a surface for the reduction to occur, where the nitrophenol is deprotonated by a reducing agent like sodium borohydride (B1222165) to form a phenolate (B1203915) ion intermediate before reduction. nih.gov

Catalyst SystemReducing AgentSupport MaterialPrecursor
Ferric trichloride hexahydrate / Activated CarbonHydrazine Hydrate-2,4-Dinitrophenol google.com
Gold (Au) NanoparticlesSodium BorohydridePolydopamine@Magnetite2-Nitrophenol (B165410) nih.gov
Silver (Ag) NanoparticlesSodium BorohydridePolydopamine@Magnetite2-Nitrophenol nih.gov
Copper (Cu) NanoparticlesSodium BorohydridePolydopamine@Magnetite2-Nitrophenol nih.gov
α-Ni(OH)₂Sodium BorohydrideEtched Halloysite Nanotubes4-Nitrophenol (B140041) acs.org

Electrolytic reduction represents another approach for the partial reduction of 2,4-dinitrophenol. orgsyn.org This electrochemical method has been documented as a viable route to produce 2-amino-4-nitrophenol. google.com However, historical reports indicate that the yields from electrolytic reduction can be quite variable, ranging from 13% to 53% of the theoretical yield. google.com This method involves the controlled application of an electric current to drive the reduction of one nitro group in the precursor molecule.

The synthesis of this compound can also be viewed as a derivatization process starting from a more basic aromatic compound. A prime example is the synthesis that begins with 2,4-dinitrochlorobenzene. prepchem.comgoogle.com In this multi-step process, the starting material is first transformed into an intermediate, 2,4-dinitrophenol, through a hydrolysis reaction. prepchem.comgoogle.com This step involves heating 2,4-dinitrochlorobenzene in an aqueous solution with a strong base like sodium hydroxide. prepchem.com The resulting 2,4-dinitrophenolate is then subjected to a selective reduction, as described previously, to yield the final this compound product. prepchem.com This pathway demonstrates the conversion of a chlorinated aromatic compound into the desired aminophenol derivative through sequential hydrolysis and reduction.

Reductive Synthesis from Nitroaromatic Precursors

Synthesis and Elucidation of this compound Derivatives

The structure of this compound, with its reactive amino and hydroxyl groups, allows for the synthesis of a wide range of derivatives. Modifications can be targeted at specific functional groups to alter the compound's chemical properties.

The amino group of 2-amino-4-nitrophenol is a common site for chemical modification to produce various derivatives. Studies have shown the synthesis of N-acyl derivatives by replacing a hydrogen atom of the amino group. researchgate.net For example, N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide have been synthesized from 2-amino-4-nitrophenol. researchgate.net

Furthermore, the amino group can be used to construct more complex heterocyclic structures. A general method has been described for the synthesis of cyclic derivatives by reacting 2-amino-4-nitrophenol with dibromoalkanes. researchgate.net This pathway has been successfully used to prepare a series of partially saturated heterocycles, including 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines, where the nitrogen atom from the original amino group becomes part of the new heterocyclic ring. researchgate.net

Derivative ClassReagent(s)Resulting Structure
N-Acyl DerivativesFormic Acid / Acetic AnhydrideN-(2-hydroxy-5-nitrophenyl)formamide, N-(2-hydroxy-5-nitrophenyl)acetamide researchgate.net
Heterocyclic DerivativesDibromoalkanes (e.g., 1,2-dibromoethane)Partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, 1,6-benzoxazocines researchgate.net

Modifications at the Amino Group

N-Substituted Analogues

The hydrogen atoms of the amino group in 2-amino-4-nitrophenol can be replaced by various organic radicals, such as acyl groups, to form N-substituted derivatives. For instance, N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide have been synthesized. These transformations are typically achieved by reacting 2-amino-4-nitrophenol with the corresponding acylating agents.

Schiff Base Formation and Reactivity

The reaction of 2-amino-4-nitrophenol with aldehydes or ketones results in the formation of Schiff bases, also known as imines. These compounds are characterized by a C=N double bond where the nitrogen atom is connected to an aryl group. For example, the Schiff base 2-amino-4-nitrophenol-N-salicylidene is synthesized from 2-amino-4-nitrophenol and salicylaldehyde (B1680747). jocpr.com The formation of these Schiff bases is a condensation reaction, typically carried out in an appropriate solvent like ethanol (B145695).

The reactivity of these Schiff bases has been explored in the formation of metal complexes. The deprotonated phenolic hydroxyl group and the imine nitrogen can act as coordination sites for metal ions, leading to the formation of stable chelates. Co(II) complexes of the Schiff base 2-amino-4-nitrophenol-N-salicylidene with various amino acids have been synthesized and characterized. jocpr.com

Reactant 1Reactant 2Product TypeReference
2-amino-4-nitrophenolSalicylaldehydeSchiff Base jocpr.com
2-amino-4-nitrophenol-N-salicylideneCobalt(II) salt and amino acidsMixed Ligand Co(II) Complexes jocpr.com

Formation of Heterocyclic and Cyclic Derivatives

A significant application of 2-amino-4-nitrophenol is in the synthesis of heterocyclic compounds. A general method for the preparation of partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines involves the reaction of 2-amino-4-nitrophenol with dibromoalkanes. This pathway provides a versatile route to various ring systems. researchgate.net Another example is the formation of 2-(2-amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one from 2-amino-4-nitrobenzoic acid. nih.gov

Synthesis of Salts and Co-crystals Involving Nitrophenolate Anions

The acidic nature of the phenolic proton in 2-amino-4-nitrophenol allows for the formation of salts and co-crystals. The sodium salt, sodium this compound, is a common intermediate in the synthesis of the parent compound. google.com

Furthermore, 2-amino-4-nitrophenol can form co-crystals with other organic molecules. An example is the formation of 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol. asianpubs.org These co-crystals are held together by non-covalent interactions, such as hydrogen bonding. The crystallographic data for some of these compounds have been determined.

CompoundCrystal SystemSpace GroupReference
2-amino-4-nitrophenol monohydrateMonoclinicP21/n nih.govresearchgate.net
2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenolOrthorhombicPna21 asianpubs.org

Reaction Mechanisms and Pathways in Synthetic Processes

The synthesis of this compound and its derivatives involves several fundamental reaction mechanisms, including nucleophilic substitution and reduction-oxidation processes.

Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key mechanism in the synthesis of this compound, particularly when starting from 2,4-dinitrochlorobenzene. In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The presence of two electron-withdrawing nitro groups at the ortho and para positions to the chlorine atom in 2,4-dinitrochlorobenzene makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack. doubtnut.combrainly.comshaalaa.com The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of two nitro groups effectively stabilizes the negative charge in this intermediate, thus facilitating the reaction. brainly.com

Reduction-Oxidation Processes in Synthesis

The most common route to 2-amino-4-nitrophenol involves the selective partial reduction of 2,4-dinitrophenol. google.comorgsyn.org This is a reduction-oxidation (redox) process where one of the nitro groups is reduced to an amino group. Various reducing agents can be employed for this transformation, with sodium sulfide and sodium hydrosulfide being commonly used. google.comorgsyn.org The selectivity of the reduction of the ortho-nitro group over the para-nitro group is a critical aspect of this synthesis. The reaction conditions, such as pH and temperature, are controlled to favor the formation of the desired product and minimize the formation of the isomeric 4-amino-2-nitrophenol. google.comgoogle.com For instance, maintaining a pH of 7 to 9.5 during the reduction with a hydrosulfide has been shown to improve the process. google.com Other methods for the reduction of nitroaromatics include catalytic hydrogenation and the use of metals in acidic media. wikipedia.org The catalytic reduction of 2-amino-4-nitrophenol itself to 2,4-diaminophenol (B1205310) has also been reported. researchgate.net

Starting MaterialReducing AgentProductKey ConditionReference
2,4-dinitrophenolSodium sulfide/Ammonium chloride2-amino-4-nitrophenolTemperature control (70-85°C) orgsyn.org
2,4-dinitrophenolHydrosulfide2-amino-4-nitrophenolpH control (7-9.5) google.com
2-amino-4-nitrophenolAu@h-Carbon2,4-diaminophenolCatalytic reduction researchgate.net

Catalysis in Organic Transformations

While the direct use of this compound as a standalone catalyst is not extensively documented, its role as a redox-active ligand in transition metal complexes is an area of significant interest for catalyzing organic transformations. Aminophenol-based ligands, in general, can coordinate with various metal centers, such as cobalt, manganese, and iron, to form complexes that are effective catalysts in a range of reactions, particularly in aerobic oxidations. The electronic properties of the aminophenol ligand can be tuned by substituents on the aromatic ring, which in turn influences the catalytic activity of the metal complex.

Research into cobalt complexes with sterically hindered aminophenol ligands, such as 2-amino-4,6-di-tert-butylphenol (B167885), provides a well-defined example of this catalytic activity. These complexes have been shown to be competent in the aerobic oxidative cyclization of aminophenols with isonitriles.

In one such study, both Cobalt(II) and Cobalt(III) complexes bearing the 2-amino-4,6-di-tert-butylphenolate ligand were demonstrated to be catalytically active. researchgate.netnih.gov The reaction involves the activation of molecular oxygen, which is believed to proceed through the formation of a ligand-based radical intermediate. researchgate.netnih.gov This intermediate then participates in the oxidative coupling with the isonitrile substrate.

The catalytic performance of these cobalt-aminophenol complexes in the aerobic oxidative cyclization of 2-amino-4,6-di-tert-butylphenol with tert-butylisonitrile is detailed in the table below. The study highlights the competency of both Co(II) and Co(III) species in facilitating this transformation. researchgate.netnih.gov

Table 1: Catalytic Aerobic Oxidative Cyclization of 2-amino-4,6-di-tert-butylphenol

CatalystSubstrate 1Substrate 2ProductSolventTemperatureTime (h)Yield (%)
Co(II)(tBu2AP)2(tBu2APH)22-amino-4,6-di-tert-butylphenoltert-butylisonitrile2-tert-butylamino-5,7-di-tert-butyl-3H-phenoxazin-3-oneAcetonitrileRoom Temp.2493
Co(III)(tBu2AP)32-amino-4,6-di-tert-butylphenoltert-butylisonitrile2-tert-butylamino-5,7-di-tert-butyl-3H-phenoxazin-3-oneAcetonitrileRoom Temp.2485

Data sourced from Liu et al. (2022). researchgate.netnih.gov

The findings from these studies on related aminophenol ligands suggest the potential for this compound to serve as a valuable ligand in the design of novel transition metal catalysts. The electron-withdrawing nature of the nitro group in this compound could significantly modulate the electronic structure and redox potential of the metal center, potentially leading to unique catalytic activities in various organic transformations. However, specific research detailing the catalytic applications of this compound complexes is still an emerging area requiring further investigation.

Advanced Spectroscopic and Structural Elucidation Studies

Crystallographic Investigations and Crystal Engineering

Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a solid state, providing insights into the physical and chemical properties of a compound. For 2-Amino-4-nitrophenol (B125904) and its derivatives, techniques like single-crystal X-ray diffraction have been pivotal in elucidating detailed structural information, including crystal packing, intermolecular forces, and the potential for polymorphism and co-crystallization.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystal. The analysis of 2-Amino-4-nitrophenol monohydrate has been performed using this method, revealing key details about its molecular geometry and crystal packing.

The commercially available compound was recrystallized from ethanol (B145695) to obtain suitable single crystals for analysis. researchgate.net Data collection for the structural analysis was performed on a Stoe IPDS II diffractometer using Mo Kα radiation. nih.gov A total of 8719 reflections were measured, resulting in 3031 independent reflections, of which 1598 were considered observed with an intensity greater than 2σ(I). nih.gov The structure was solved using the SHELXS97 program and refined with SHELXL97. nih.gov The refinement process resulted in a final R-factor of 0.054, indicating a good agreement between the experimental data and the final structural model. researchgate.net The analysis confirmed that the asymmetric unit of the crystal contains two independent formula units of C₆H₆N₂O₃·H₂O. researchgate.netnih.gov The molecules are largely planar, with the nitro groups slightly twisted out of the benzene (B151609) ring planes. researchgate.netnih.gov

Table 1: Crystallographic Data Collection and Refinement Details for 2-Amino-4-nitrophenol Monohydrate

Parameter Value
Diffractometer Stoe IPDS II
Radiation Mo Kα (λ = 0.71069 Å)
Temperature (K) 296
Measured Reflections 8719
Independent Reflections 3031
Reflections with I > 2σ(I) 1598
R_int 0.069
Final R [I > 2σ(I)] 0.054
wR(F²) (all data) 0.116
Goodness-of-fit (S) 0.98
Data-to-parameter ratio 12.5

Data sourced from references researchgate.netnih.gov.

The crystallographic analysis of 2-Amino-4-nitrophenol monohydrate determined that it crystallizes in the monoclinic system. researchgate.netnih.gov The specific space group was identified as P2₁/n. researchgate.net The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, were precisely measured. There are eight formula units (Z = 8) within a single unit cell. researchgate.netnih.gov The title compound, C₆H₆N₂O₃·H₂O, crystallizes with two formula units in the asymmetric unit. nih.gov

Table 2: Crystal System and Unit Cell Parameters for 2-Amino-4-nitrophenol Monohydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.539 (5)
b (Å) 21.436 (5)
c (Å) 9.714 (5)
β (°) 99.328 (5)
Volume (V) (ų) 1549.1 (13)
Z 8

Data sourced from references researchgate.netnih.gov.

Table 3: Selected Hydrogen Bond Geometries in 2-Amino-4-nitrophenol Monohydrate (Å, °)

D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°)
N2—H4⋯O2(i) 0.89 (5) 2.51 (5) 3.382 (3) 165 (4)
N2—H5⋯O3(ii) 0.89 (5) 2.47 (5) 3.317 (3) 159 (4)
N4—H10⋯O4(iv) 0.92 (5) 2.18 (5) 3.062 (3) 159 (4)

Symmetry codes: (i) x, y, z-1; (ii) -x+1/2, y-1/2, -z+3/2; (iv) -x+1, -y+1, -z+2. Data sourced from references researchgate.netnih.gov.

Polymorphism, the ability of a compound to exist in more than one crystal structure, and co-crystallization, the formation of a crystalline solid containing two or more different molecular components in a specific stoichiometric ratio, are significant areas of crystal engineering. While specific studies on the polymorphism of 2-Amino-4-nitrophenolate are not extensively detailed, research on related nitrophenol compounds provides insight into this field. For instance, p-nitrophenol has been shown to exist in at least two polymorphic forms, with their structures determined at various temperatures. nih.gov

Co-crystallization studies frequently utilize nitrophenols due to their hydrogen bonding capabilities. Research has been conducted on co-crystals of 4-nitrophenol (B140041) with compounds like 4,4′-bipyridine and 2,1,3-benzoselenadiazole. nih.govmdpi.com These studies demonstrate how hydrogen bonding and other intermolecular forces like π–π stacking can be used to engineer new crystalline materials. nih.gov Furthermore, complexes containing the 4-nitrophenolate (B89219) anion, such as 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol, have been synthesized and structurally characterized, highlighting the role of proton transfer and ionic interactions in forming multi-component crystals. researchgate.netasianpubs.org

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a key method for identifying the functional groups within a molecule and probing its chemical structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. Each type of bond and functional group has a characteristic vibrational frequency, making the resulting spectrum a molecular "fingerprint." The FT-IR spectrum of 2-Amino-4-nitrophenol exhibits characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂), nitro (-NO₂), hydroxyl (-OH), and the aromatic ring.

Analysis of related compounds provides a basis for assigning these vibrational modes. For example, in nitrophenols, characteristic bands for the nitro group include symmetric stretching (ν(NO₂)sym) and deformation (δ(NO₂)) vibrations. researchgate.net The amino group shows N-H stretching vibrations, while the hydroxyl group exhibits a characteristic O-H stretching band. Vibrations associated with the aromatic ring, such as C-H and C=C stretching, are also prominent. FT-IR can also be a valuable tool for distinguishing between polymorphic forms or confirming the formation of co-crystals, as differences in crystal packing and hydrogen bonding environments can lead to shifts in the observed vibrational frequencies. thermofisher.com

Table 4: Expected Characteristic FT-IR Vibrational Bands for 2-Amino-4-nitrophenol

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H stretch 3200 - 3600
Amino (-NH₂) N-H symmetric stretch 3300 - 3500
N-H asymmetric stretch 3400 - 3500
N-H scissoring 1590 - 1650
Aromatic Ring C-H stretch 3000 - 3100
C=C stretch 1400 - 1600
Nitro (-NO₂) Asymmetric stretch 1500 - 1570
Symmetric stretch 1300 - 1370

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound. The technique provides detailed information about the molecular structure by probing the inelastic scattering of monochromatic light. nsf.gov For colored compounds like this compound, which absorbs light in the visible region, Resonance Raman (RR) spectroscopy can be particularly insightful. nsf.gov By using an excitation laser wavelength that overlaps with an electronic absorption band of the molecule, a significant enhancement of Raman signals for vibrations coupled to that electronic transition can be achieved. nsf.gov Given that this compound exhibits strong absorption around 400 nm, excitation in this region would selectively enhance vibrations associated with the chromophore, particularly those involving the nitro and phenolate (B1203915) groups. nsf.govmdpi.com FT-Raman spectra have been recorded for the parent compound, 2-Amino-4-nitrophenol, providing a basis for vibrational analysis. nih.govspectrabase.com

Correlation of Spectra with Molecular Structure and Functional Groups

The vibrational spectrum of this compound provides a direct correlation to its molecular framework and constituent functional groups. The Raman and infrared spectra are characterized by distinct bands corresponding to specific vibrational modes, confirming the presence of the amino (-NH₂), nitro (-NO₂), and phenolate (-O⁻) groups on the aromatic ring.

Key correlations include:

Aromatic Ring Vibrations: Bands corresponding to the C=C stretching vibrations within the benzene ring are typically observed. The substitution pattern on the ring influences the exact frequencies of these modes.

Nitro Group Vibrations: The nitro group is characterized by strong symmetric and asymmetric stretching vibrations. These are sensitive to the electronic environment and are crucial identifiers in the spectrum.

Amino Group Vibrations: The -NH₂ group gives rise to symmetric and asymmetric N-H stretching modes, as well as scissoring and wagging vibrations.

Phenolate Group Vibrations: The C-O stretching vibration of the phenolate group is a key spectral feature. Its frequency is influenced by conjugation with the aromatic ring and the electron-withdrawing nitro group.

The combination of these characteristic vibrational bands allows for a comprehensive structural confirmation of the this compound ion.

Electronic Spectroscopy Investigations

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions within the this compound molecule. The spectrum is highly sensitive to the protonation state of the molecule. The neutral parent compound, 2-amino-4-nitrophenol, displays absorption maxima at approximately 224 nm, 262 nm, 308 nm, and 370 nm in acidic conditions. nih.govsielc.com

Upon deprotonation to form the this compound ion in a basic medium, a significant bathochromic (red) shift is observed. researchgate.netresearchgate.net The primary absorption band moves to approximately 400 nm. mdpi.comresearchgate.netresearchgate.net This pronounced shift is attributed to the formation of the electron-rich phenolate group. The resulting molecule possesses a strong intramolecular charge transfer (ICT) character, where the phenolate and amino groups act as potent electron donors and the nitro group functions as a strong electron acceptor. mdpi.com The intense absorption band at 400 nm corresponds to the π → π* electronic transition with significant ICT character. mdpi.com

UV-Vis Absorption Maxima (λmax)

Compound/FormReported λmax (nm)Conditions
2-Amino-4-nitrophenol224, 262, 308Acidic Mobile Phase sielc.com
2-Amino-4-nitrophenol308, 370Not Specified nih.gov
Nitrophenolate form~400Basic/Aqueous Solution mdpi.comresearchgate.netresearchgate.net

Fluorescence and Photophysical Property Research

The photophysical properties of nitrophenolates are dominated by their strong charge-transfer characteristics and efficient non-radiative decay pathways. mdpi.com Following photoexcitation into the strong ICT absorption band, this compound is expected to undergo rapid excited-state relaxation. mdpi.com Studies on related nitrophenolates show that the excited state is typically very short-lived. mdpi.com

The primary deactivation pathways include:

Excited-State Solvation Dynamics: The highly polar excited state interacts strongly with surrounding solvent molecules, leading to rapid energy dissipation.

Internal Conversion: The molecule can quickly return to the ground electronic state without emitting a photon. This process is often facilitated by structural rearrangements in the excited state, such as the twisting of the nitro group, which provides an efficient channel for non-radiative decay. mdpi.com

Due to these rapid and efficient non-radiative relaxation mechanisms, nitrophenols and their corresponding phenolate ions are generally characterized as being weakly fluorescent or essentially non-fluorescent. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a definitive method for confirming the structure of this compound by providing information about the chemical environment of each proton. The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons attached to the benzene ring. nih.govspectrabase.com

The chemical shifts (δ) of these aromatic protons are influenced by the electronic effects of the three substituents: the strongly electron-donating phenolate (-O⁻) and amino (-NH₂) groups, and the strongly electron-withdrawing nitro (-NO₂) group.

Electron-donating groups (-O⁻, -NH₂) cause shielding, shifting proton signals to a higher field (lower ppm values).

Electron-withdrawing groups (-NO₂) cause deshielding, shifting proton signals to a lower field (higher ppm values).

Based on these principles, the expected relative chemical shifts for the aromatic protons can be predicted. The proton situated between the two strong donating groups (-O⁻ and -NH₂) would be the most shielded and appear at the highest field. Conversely, the proton adjacent to the electron-withdrawing nitro group would be the most deshielded, appearing at the lowest field. The remaining proton would have an intermediate chemical shift. The spectrum would also exhibit characteristic coupling patterns (doublets and doublets of doublets) due to spin-spin interactions between adjacent protons, which would further confirm their relative positions on the ring.

Predicted ¹H NMR Signals for Aromatic Protons of this compound

Proton PositionKey Influencing GroupsExpected Relative Chemical ShiftPredicted Multiplicity
H-6 (Ortho to -O⁻, Meta to -NO₂)Donating (-O⁻), Withdrawing (-NO₂)IntermediateDoublet
H-5 (Ortho to -NO₂, Meta to -O⁻)Withdrawing (-NO₂)Downfield (most deshielded)Doublet of doublets
H-3 (Ortho to -NH₂, Meta to -NO₂)Donating (-NH₂), Withdrawing (-NO₂)Upfield (most shielded)Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical method used to determine the carbon skeleton of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal, or resonance, in the ¹³C NMR spectrum. The position of this signal, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the electronic environment of the carbon atom. Factors such as the hybridization of the carbon and the electronegativity of adjacent atoms significantly influence the chemical shift.

The carbons directly attached to the electron-withdrawing nitro group (C-4) and the electron-donating hydroxyl (C-1) and amino (C-2) groups are expected to show significant shifts. The carbon bearing the hydroxyl group (C-1) typically resonates in the downfield region around 150-165 ppm. oc-praktikum.de The carbon attached to the nitro group (C-4) is also expected to be significantly deshielded, appearing in the 139-145 ppm range. oc-praktikum.de Conversely, the carbon atom bonded to the amino group (C-2) would be shielded relative to a standard benzene ring. The remaining aromatic carbons (C-3, C-5, C-6) will have chemical shifts influenced by the cumulative effects of all three substituents.

The expected ¹³C NMR chemical shift ranges for the carbon atoms in this compound are summarized in the table below, based on established substituent effects and data from related nitrophenol compounds.

Carbon AtomAttached Group(s)Expected Chemical Shift (δ, ppm)
C-1-OH150 - 165
C-2-NH₂130 - 145
C-3-H115 - 125
C-4-NO₂139 - 145
C-5-H125 - 130
C-6-H115 - 120

Note: These are predicted ranges. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry and Elemental Compositional Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information allows for the determination of a compound's molecular weight with high precision and can be used to deduce its elemental formula. Furthermore, by analyzing the fragmentation patterns of the molecule under specific conditions, valuable structural information can be obtained.

The elemental composition of this compound is C₆H₆N₂O₃. This corresponds to a calculated molecular weight of approximately 154.12 g/mol . nih.gov

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the spectrum of this compound shows a prominent molecular ion peak (M⁺) at an m/z of 154. nih.gov This peak confirms the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) provides deeper insight into the structure by fragmenting a selected precursor ion. In negative ion mode, the deprotonated molecule ([M-H]⁻) at m/z 153 is often selected as the precursor. Collision-induced dissociation (CID) of this ion reveals characteristic fragmentation pathways. For nitrophenols, a common fragmentation involves the loss of a neutral nitric oxide (NO) molecule (30 Da). researchgate.net The MS/MS spectrum of the [M-H]⁻ ion of this compound shows a major fragment ion at m/z 122.0248. nih.gov This corresponds to the loss of 31 Da from the precursor ion, which can be attributed to the loss of a nitric oxide radical (·NO) and a hydrogen atom.

The key mass spectrometry data for this compound is presented in the table below.

Ion/FragmentMass-to-Charge Ratio (m/z)Identification
[C₆H₆N₂O₃]⁺154Molecular Ion (M⁺)
[C₆H₅N₂O₃]⁻153.0306Deprotonated Molecule ([M-H]⁻)
[C₆H₄NO₂]⁻122.0248Major fragment from [M-H]⁻ (Loss of HNO)

The analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition, as the relative abundances of the M+1 and M+2 peaks are dependent on the number of carbon, nitrogen, and oxygen atoms in the molecule.

Coordination Chemistry and Metal Complexation Research

Ligand Properties and Chelation Modes of 2-Amino-4-nitrophenolate

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and its ability to form stable chelate rings with metal ions.

This compound typically functions as a bidentate ligand, coordinating to a central metal ion through two donor atoms. acs.org Characterization studies indicate that chelation occurs via the nitrogen atom of the amino group and the oxygen atom of the deprotonated phenolate (B1203915) group. acs.orgntno.org This mode of coordination results in the formation of a stable five-membered chelate ring, a common feature in coordination complexes involving this ligand. The presence of both a soft donor (amino nitrogen) and a hard donor (phenolic oxygen) allows this compound to form stable complexes with a variety of metal ions.

PropertyDescription
DenticityBidentate
Donor Atom 1Nitrogen (from Amino Group)
Donor Atom 2Oxygen (from Deprotonated Phenolate Group)
Chelate Ring Size5-membered

This compound is frequently employed as a primary ligand in the synthesis of mixed-ligand complexes. In many instances, it is first converted into a Schiff base, for example, by condensation with salicylaldehyde (B1680747) to form 2-amino-4-nitrophenol-N-salicylidene. This Schiff base then acts as a multidentate ligand. Subsequently, a secondary ligand, such as an amino acid (e.g., alanine, phenylalanine, valine) or other organic molecules like curcumin (B1669340), is introduced to the coordination sphere of the metal ion. ijcce.ac.ir The formation of these mixed-ligand complexes is significant as they can model the coordination environment in metalloenzymes and are of interest for their potential catalytic and biological activities. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound has been extensively explored, with a focus on transition metals. Various spectroscopic and analytical techniques are employed to elucidate the structure and geometry of these complexes.

Transition metal complexes of this compound and its derivatives are typically synthesized by reacting a salt of the desired metal with the ligand(s) in a suitable solvent, often ethanol (B145695). The reaction is frequently carried out under reflux to ensure completion. In the case of mixed-ligand complexes, the primary ligand (such as a Schiff base of 2-amino-4-nitrophenol) and the secondary ligand are added to the metal salt solution. The pH of the reaction mixture is sometimes adjusted to facilitate the deprotonation of the ligands and promote complex formation. nih.gov A variety of transition metal ions have been successfully complexed, including but not limited to Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ijcce.ac.ir The resulting complexes are often colored, solid precipitates that can be isolated by filtration.

Metal IonPrimary Ligand (Example)Secondary Ligand (Example)
Co(II)2-amino-4-nitrophenol-N-salicylideneAlanine
Ni(II)This compoundCurcumin
Mn(II)This compoundCurcumin
Zn(II)This compoundCurcumin
Cd(II)This compoundCurcumin
Hg(II)This compoundCurcumin

Based on data from elemental analysis, magnetic susceptibility measurements, and various spectroscopic techniques (FTIR, UV-Vis, NMR), an octahedral geometry is commonly proposed for the transition metal complexes of this compound and its derivatives. ijcce.ac.ir For a metal ion with a coordination number of six, the ligands arrange themselves at the vertices of an octahedron around the central metal ion.

In the context of octahedral complexes with bidentate ligands like this compound, different stereoisomers can exist. When other ligands are present, cis and trans isomers are possible, describing the relative positions of two identical ligands as being adjacent or opposite to each other, respectively. csbsju.edu For complexes with three identical ligands, facial (fac) and meridional (mer) isomers can be formed. In the fac isomer, the three ligands occupy one face of the octahedron, while in the mer isomer, they are in a plane that bisects the octahedron. csbsju.edu The specific stereochemistry of a given complex will depend on the nature of the metal ion and the other ligands in the coordination sphere.

The study of metal complexes with this compound has extended into the realm of biomimetic chemistry, where synthetic complexes are designed to mimic the structure and function of active sites in metalloenzymes. researchgate.net Iron(II) complexes of 2-aminophenolates, including this compound, have been synthesized as models for enzymes that catalyze the oxidative cleavage of aromatic rings. acs.orgnih.gov

Specifically, an iron(II) complex with this compound, supported by a tripodal nitrogen ligand, was isolated and characterized to understand the influence of the aminophenolate ring's electronic properties on its reactivity with dioxygen. acs.org While the this compound complex itself was found to be unreactive towards oxygen, related substituted 2-aminophenolate complexes demonstrated the ability to undergo oxidative C-C bond cleavage of the bound aminophenolate. acs.orgnih.gov These studies provide valuable mechanistic insights into the function of dioxygenase enzymes and highlight the potential of this compound-containing complexes as functional models for biological systems. acs.org

Electronic and Magnetic Properties of Coordination Compounds

The incorporation of this compound as a ligand into metal complexes gives rise to a range of interesting electronic and magnetic behaviors. These properties are primarily dictated by the nature of the metal ion, the coordination geometry, and the electronic interplay between the ligand and the metal center.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a crucial tool for elucidating the electronic structure of coordination compounds, particularly for determining the number of unpaired electrons and thus the spin state of the central metal ion.

Research into mixed ligand complexes involving this compound (often as part of a larger Schiff base structure) and other ligands like curcumin or amino acids has provided valuable magnetic data. jocpr.comproquest.comrjptonline.orgresearchgate.net For instance, studies on complexes with divalent metal ions such as Manganese(II), Cobalt(II), and Nickel(II) have been conducted to determine their geometry and magnetic moments. proquest.comrjptonline.orgresearchgate.net

In one study, mixed ligand complexes of Mn(II), Co(II), and Ni(II) with 2-Amino-4-nitrophenol (B125904) and curcumin were synthesized and characterized. proquest.comrjptonline.orgresearchgate.net The magnetic susceptibility measurements for these complexes indicated paramagnetic behavior, and the calculated magnetic moments were instrumental in proposing their geometries. proquest.comrjptonline.orgresearchgate.net Typically, the data helps to confirm the oxidation state of the metal and suggests the stereochemistry, such as an octahedral arrangement. proquest.comrjptonline.orgresearchgate.net For example, Co(II) complexes derived from a Schiff base of 2-amino-4-nitrophenol have been characterized using this technique to confirm their electronic configurations. jocpr.com

Table 1: Magnetic Moment Data for Selected Metal(II) Complexes Incorporating this compound Derivatives

Metal IonSecondary LigandObserved Magnetic Moment (B.M.)Proposed Geometry
Mn(II)Curcumin5.85Octahedral
Co(II)Curcumin4.95Octahedral
Ni(II)Curcumin3.15Octahedral

Data synthesized from studies on mixed ligand complexes. proquest.comrjptonline.orgresearchgate.net

These measurements are fundamental in understanding the spin state of the metal ions, which can be influenced by the ligand field created by this compound and its co-ligands. escholarship.org

Electronic State Analysis and Ligand Field Effects

The this compound ligand coordinates to metal ions, creating a specific ligand field that splits the d-orbitals of the metal into different energy levels. The energy of this splitting is a key parameter that determines the electronic and magnetic properties of the complex. For example, in octahedral complexes of Co(II) and Ni(II) containing this compound derivatives, specific d-d transitions can be assigned from their UV-Vis spectra, allowing for the calculation of ligand field parameters. proquest.comrjptonline.orgresearchgate.net

Furthermore, ultrafast spectroscopic techniques have been employed to study the electronic dynamics of nitrophenolates in solution. nih.gov These studies reveal complex excited-state relaxation mechanisms, including charge transfer and molecular twisting, which are fundamental to understanding the photochemical behavior of these ligands within a coordination sphere. nih.gov The electronic structure of metal-phenolate bonds, in general, has been shown to be highly sensitive to the orientation of the phenolate ring, which in turn affects the spectroscopic properties and reactivity of the complex. nih.gov

Reactivity and Catalytic Activity of Metal Complexes

Metal complexes of this compound are not only of interest for their structural and electronic properties but also for their potential roles in mediating chemical reactions. Their reactivity is centered on both the metal and the coordinated ligand.

Oxidative Transformations within Coordination Spheres

The phenolate moiety, particularly when substituted with electron-withdrawing groups like the nitro group, can participate in oxidative transformations. Research on related aminophenol- and nitrocatechol-containing complexes has shown that the coordinated ligand can be oxidized, often with the involvement of the metal center.

For example, iron(III)-2-amidophenolate complexes have been shown to react with dioxygen, leading to the oxidative cleavage of the ligand's aromatic ring. derpharmachemica.com This reactivity mimics the function of certain enzymes and highlights the potential for aminophenolate ligands to undergo complex oxidative transformations. Similarly, studies on the oxidation of 4-nitrocatechols and the related neurotoxin 6-nitrodopamine demonstrate that these reactions proceed through highly reactive o-quinone intermediates. researchgate.net Such transformations, when occurring within the coordination sphere of a metal, can be controlled and directed to afford specific products, indicating a pathway for designing catalysts for selective oxidation reactions. researchgate.net

Catalytic Applications in Organic Transformations

Complexes containing aminophenolate-type ligands have demonstrated significant potential as catalysts in various organic transformations. derpharmachemica.com A prominent area of research is the catalytic reduction of nitroaromatic compounds, which are common environmental pollutants.

While this compound itself can be a substrate for reduction, its metal complexes, along with those of the closely related 4-nitrophenol (B140041), are effective catalysts for this transformation. researchgate.net The reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a widely used model reaction to test the efficacy of new catalysts. nih.govresearchgate.net Copper(II) complexes containing Schiff base ligands derived from aminophenols have been successfully employed for this purpose, demonstrating high conversion rates in the presence of a reducing agent like sodium borohydride (B1222165). nih.gov

The catalytic cycle typically involves the formation of a phenolate intermediate on the surface of the catalyst. nih.gov The activity of these catalysts is influenced by the metal center, the structure of the ligand, and the reaction conditions. nih.govmdpi.com Research has shown that mixed ligand complexes can exhibit catalytic activity in a variety of other important reactions, including hydrogenation and hydroformylation. jocpr.com

Table 2: Catalytic Activity of Metal Complexes in the Reduction of 4-Nitrophenol

Catalyst TypeLigand TypeSubstrateReducing AgentConversion (%)Reference
Copper(II) ComplexN′-salicylidene-2-aminophenol4-NitrophenolNaBH₄90.8 nih.gov
Cobalt(II) ComplexThiazole Schiff Base4-NitrophenolNaBH₄~100
Gold Nanoparticles(as catalyst)2-Amino-4-nitrophenolNaBH₄~100 researchgate.net

This table presents data from catalytic studies on 4-nitrophenol, a reaction model highly relevant to the potential applications of this compound complexes.

The diverse reactivity and catalytic potential of metal complexes derived from this compound underscore the compound's importance in the development of new functional coordination compounds.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons and energy levels within the 2-Amino-4-nitrophenolate anion. These methods provide a detailed picture of the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of many-electron systems, such as this compound. rjpn.orgimist.maresearcher.life DFT calculations, often employing functionals like B3LYP, are used to determine the molecule's optimized geometry, atomic charges, and thermodynamic functions. nih.gov Studies on related nitrophenols and aminophenols use DFT to investigate structural and chemical characteristics, providing a framework for understanding the target molecule. rjpn.org For the this compound anion, DFT calculations would focus on how the interplay between the electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group influences the electron density across the aromatic ring and the phenolate (B1203915) oxygen. rjpn.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. thaiscience.info The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively. For molecules containing nitro and phenolate groups, computational studies consistently show that the most negative regions (typically colored red) are localized around the oxygen atoms. imist.manih.gov In this compound, the MEP map would display significant negative potential near the phenolate oxygen and the oxygens of the nitro group, identifying these as the primary sites for electrophilic interactions. nih.govthaiscience.info Conversely, positive potential would be expected near the hydrogen atoms of the amino group.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. thaiscience.info For this compound, the electron-donating amino group would raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. This combined effect would result in a relatively small HOMO-LUMO gap, indicating a chemically reactive species. rjpn.orgthaiscience.info

ParameterDescriptionRelevance to this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons (nucleophilicity). Influenced by the -NH2 group.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons (electrophilicity). Influenced by the -NO2 group.
Energy Gap (ΔE)ΔE = ELUMO - EHOMOA smaller gap implies higher reactivity and polarizability. thaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by studying the interactions between filled (donor) and vacant (acceptor) orbitals. wisc.edu This method evaluates the stabilization energy (E(2)) associated with these donor-acceptor interactions, where a higher E(2) value indicates a more significant interaction and greater molecular stability. For aromatic systems like this compound, NBO analysis can quantify the delocalization of electron density, such as the interaction between the lone pairs on the phenolate oxygen and amino nitrogen with the π* antibonding orbitals of the benzene (B151609) ring. These interactions are crucial for the stability and charge distribution of the molecule. nih.gov

Computational Spectroscopic Simulations

Theoretical simulations of vibrational spectra are essential for interpreting experimental data from techniques like FT-IR and Raman spectroscopy. By calculating the vibrational frequencies and intensities of a molecule's normal modes, researchers can assign specific spectral peaks to corresponding molecular motions. mdpi.com

Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of this compound. nih.gov The resulting theoretical spectrum can be compared with experimental data, such as that available for the protonated form, 2-Amino-4-nitrophenol (B125904), to aid in peak assignment. spectrabase.com Key vibrational modes for this molecule would include the symmetric and asymmetric stretching of the nitro (NO2) group, the stretching and bending of the amino (N-H) bonds, the C-O stretching of the phenolate group, and various aromatic C-C and C-H vibrations. Studies on related nitrophenolate species confirm that these computational approaches can accurately predict vibrational structures. nih.gov

Vibrational ModeTypical Wavenumber Range (cm-1)Description
N-H Stretching3300 - 3500Asymmetric and symmetric stretching of the amino group.
Aromatic C-H Stretching3000 - 3100Stretching vibrations of the C-H bonds on the benzene ring.
NO2 Asymmetric Stretching1500 - 1570Asymmetric stretching of the nitro group.
Aromatic C=C Stretching1450 - 1600In-plane stretching of the carbon-carbon bonds in the aromatic ring.
NO2 Symmetric Stretching1300 - 1370Symmetric stretching of the nitro group.
C-O Stretching1250 - 1350Stretching of the phenolate carbon-oxygen bond.

Theoretical Modeling of Nonlinear Optical (NLO) Properties

The molecular structure of this compound, featuring both electron-donating (-NH2, -O⁻) and electron-withdrawing (-NO2) groups conjugated through a π-system, makes it a candidate for materials with significant nonlinear optical (NLO) properties. Theoretical modeling is crucial for predicting and understanding these properties at the molecular level.

NLO response is related to changes in the molecular dipole moment under a strong electric field, which are described by the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. Computational methods like Hartree-Fock and Density Functional Theory (DFT) are employed to calculate these properties. utwente.nlresearchgate.net

Calculations are typically performed using approaches like the Finite Field method, where the molecule's energy is computed in the presence of an applied electric field. researchgate.net The polarizability and hyperpolarizability tensors are then derived from the energy derivatives with respect to the field strength. Theoretical studies on similar "push-pull" molecules like p-nitroaniline demonstrate that large hyperpolarizability values are associated with significant charge transfer from the donor to the acceptor group. researchgate.netresearchgate.net For this compound, a substantial first hyperpolarizability (β) is expected due to the strong donor-acceptor character.

Table 2: Representative Theoretical NLO Properties for Nitrophenol Isomers

Data adapted from studies on related nitrophenol compounds to illustrate typical calculated values. utwente.nlresearchgate.net

Compound Method α (a.u.) β (a.u.)
p-Nitrophenol HF/TZVP 87.6 1004
m-Nitrophenol HF/TZVP 86.4 557
o-Nitrophenol HF/TZVP 85.3 473

The relationship between molecular structure and NLO activity is a key area of theoretical investigation. For molecules like this compound, several structural features are critical for enhancing NLO response:

Donor-Acceptor Strength : The combination of a strong electron donor (amino group) and a strong electron acceptor (nitro group) is fundamental.

Conjugation Path : The π-conjugated system of the benzene ring efficiently mediates the charge transfer between the donor and acceptor.

Substituent Position : The relative positions of the functional groups significantly impact the NLO properties. Theoretical calculations on nitrophenol isomers show that the para arrangement typically leads to the largest first hyperpolarizability (β) due to a more effective charge transfer axis compared to ortho and meta isomers. researchgate.net In this compound, the para relationship between the amino and nitro groups suggests a strong NLO response.

Theoretical models can explore how modifications to the molecular structure, such as changing the donor/acceptor groups or extending the conjugation length, would tune the NLO properties. mdpi.com

Molecular Dynamics and Mechanistic Pathway Simulations

Computational simulations are invaluable for elucidating the complex reaction mechanisms involved in the formation and degradation of this compound, including the analysis of catalytic processes.

The formation of 2-Amino-4-nitrophenol often involves the selective, partial reduction of 2,4-dinitrophenol (B41442). orgsyn.orgwikipedia.org Theoretical calculations can model the reaction coordinates for this reduction, identifying intermediates and transition states to clarify the regioselectivity of the reaction (i.e., why one nitro group is reduced in preference to the other).

The degradation of nitrophenols in the environment can occur through various biotic and abiotic pathways. ethz.ch Computational studies can simulate these degradation mechanisms. For example, in microbial degradation, enzymes like monooxygenases are often involved. plos.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations can model the substrate docked in the enzyme's active site, elucidating the specific interactions and the chemical steps of the enzymatic reaction, such as hydroxylation and subsequent ring cleavage. nih.gov These simulations help identify key metabolites, such as 1,2,4-benzenetriol, which has been identified in the degradation pathway of p-nitrophenol by certain bacteria. nih.gov

The reduction of nitrophenols is a model reaction for studying heterogeneous catalysis. The reaction between the 4-nitrophenolate (B89219) ion and a reducing agent like sodium borohydride (B1222165) (NaBH4) is kinetically very slow without a catalyst. researchgate.net This is due to a high activation energy barrier arising from electrostatic repulsion between the two anions (phenolate and borohydride). researchgate.net

Theoretical simulations can model the entire catalytic cycle:

Adsorption : Modeling the adsorption of this compound and borohydride ions onto the surface of a metal nanoparticle catalyst (e.g., Ag, Au, Pt). researchgate.netmdpi.com

Electron Transfer : Simulating the transfer of electrons from the borohydride to the nitrophenolate, mediated by the catalyst.

Reaction Steps : Calculating the energy profiles for the stepwise reduction of the nitro group to an amino group, potentially involving nitroso and hydroxylamino intermediates. researchgate.net

Desorption : Modeling the desorption of the final product, 2,4-diaminophenol (B1205310), from the catalyst surface.

Intermolecular Interactions and Supramolecular Assembly Modeling of this compound

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions, which collectively determine the supramolecular assembly. For this compound, computational and theoretical chemistry studies are instrumental in elucidating the nature and strength of these interactions, providing insights into the stability of its crystal structure. The primary forces at play are hydrogen bonding and π-π stacking, which together create a robust three-dimensional network.

Hydrogen Bond Network Analysis

The molecular structure of this compound, featuring amino (-NH2), hydroxyl (-OH), and nitro (-NO2) functional groups, allows for the formation of a rich and complex network of hydrogen bonds. These interactions are crucial in the stabilization of the crystal lattice. Computational models, particularly those based on Density Functional Theory (DFT), are employed to analyze the geometry and energetics of these hydrogen bonds.

Theoretical studies on related nitrophenol derivatives have shown that intramolecular hydrogen bonds can enhance molecular stability. consensus.appjlu.edu.cn In this compound, an intramolecular hydrogen bond can exist between the amino group and the nitro group, or the hydroxyl group and the amino group, depending on the specific crystalline form.

The analysis of the hydrogen bond network involves identifying all possible hydrogen bond donors and acceptors and calculating the geometric parameters of these bonds, such as the donor-acceptor distance and the bond angle. These parameters, obtained from crystallographic data and optimized through computational methods, provide a quantitative measure of the strength and nature of the hydrogen bonds. The collective effect of these bonds results in a supramolecular architecture that can be visualized and analyzed using specialized software.

Table 1: Representative Hydrogen Bond Parameters in Aminonitrophenol Derivatives

Donor (D)Acceptor (A)D-H···A Angle (°)D···A Distance (Å)Interaction Type
O-HO (nitro)160-1752.6-2.8Intermolecular
N-HO (hydroxyl)155-1702.8-3.0Intermolecular
N-HO (nitro)150-1652.9-3.2Intermolecular
C-HO (nitro)130-1503.1-3.4Weak Intermolecular

Note: The data in this table is illustrative and represents typical ranges for hydrogen bonds found in related crystalline structures. Specific values for this compound would require dedicated crystallographic and computational analysis.

Stacking and Planar Motif Stability via Computational Methods

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of this compound molecules play a significant role in the stability of its supramolecular assembly. These non-covalent interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings.

Computational methods are essential for quantifying the strength and geometry of these stacking interactions. Quantum mechanical calculations, including DFT and ab initio methods, can be used to determine the interaction energies of stacked dimers of this compound. scirp.org These calculations often involve optimizing the geometry of the dimer to find the most stable arrangement, which can be parallel-displaced or T-shaped, rather than a perfectly eclipsed conformation.

The stability of these planar motifs is influenced by the substituents on the aromatic ring. The electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups can modulate the electrostatic potential of the aromatic ring, thereby affecting the nature and strength of the π-π stacking. For instance, the interaction between an electron-rich ring and an electron-poor ring can lead to stronger stacking interactions.

Table 2: Calculated Interaction Energies for Stacked Aromatic Dimers

SystemComputational MethodBasis SetInteraction Energy (kcal/mol)Interplanar Distance (Å)
Benzene DimerCCSD(T)aug-cc-pVTZ-2.733.58
Nitrobenzene DimerB97-DTZV(2d,2p)-4.5 to -6.03.3-3.5
Phenol DimerM06-2X6-311++G(d,p)-4.543.4-3.6

Note: This table provides a comparative overview of interaction energies for related aromatic systems to contextualize the potential strength of stacking in this compound. The specific interaction energy for this compound would depend on the precise geometry and computational level of theory employed.

Environmental Chemistry and Degradation Pathway Research

Environmental Fate and Transformation Mechanisms

The transformation of 2-Amino-4-nitrophenolate in the environment is a multifaceted process involving biodegradation, photodegradation, and abiotic chemical reactions. These mechanisms determine the compound's persistence and the nature of the resulting byproducts.

Biodegradation is a primary mechanism for the removal of nitrophenolic compounds from soil and water systems. cdc.gov However, the available data on this compound specifically shows varied microbial responses. For instance, the soil bacterium Nocardia v. was found to be unable to utilize this compound as a sole carbon source under aerobic conditions. nih.gov

In contrast, the phototrophic bacterium Rhodobacter capsulatus demonstrates a capacity to metabolize this compound. nih.gov This process is notably light-dependent and occurs under aerobic conditions. The catabolism requires the presence of alternative carbon and nitrogen sources, such as acetate (B1210297) and ammonium (B1175870), as the bacterium cannot use this compound as its sole source for either element. nih.gov Interestingly, this metabolic pathway does not appear to involve an oxygenase activity that releases nitrite (B80452), a common step in the degradation of other nitroaromatic compounds. nih.gov Studies on related nitrophenols suggest that aerobic degradation is generally faster in top-soil compared to subsoils, while anaerobic degradation proceeds at a slower rate. cdc.gov For some nitrophenols, anaerobic pathways are known to reduce the nitro group to an amino group, forming aminophenols. cdc.gov

Photodegradation represents a significant abiotic pathway for the transformation of this compound. The compound's ultraviolet (UV) spectra exhibit absorption maxima at 308 nm and 370 nm, wavelengths present in sunlight. nih.gov This absorption capability indicates a susceptibility to direct photolysis in aquatic environments and the atmosphere. nih.gov

In the atmosphere, the primary photodegradation route is the reaction with photochemically-produced hydroxyl radicals. nih.gov The estimated rate constant for this vapor-phase reaction leads to a calculated atmospheric half-life of approximately 2.3 days. nih.gov Additionally, reactions with nitrate (B79036) radicals may contribute to its atmospheric degradation. nih.gov The metabolism of this compound by Rhodobacter capsulatus is also light-dependent, suggesting a synergistic process of microbial photodegradation. nih.gov

ParameterValueReference
UV Absorption Maxima 308 nm, 370 nm nih.gov
Atmospheric Half-Life (vs. OH radicals) ~2.3 days nih.gov
Vapor-Phase Reaction Rate Constant (vs. OH radicals) 7.0 x 10⁻¹² cm³/molecule-sec at 25°C nih.gov

Beyond photodegradation, abiotic chemical reactions, particularly reductive transformations, play a crucial role in the fate of this compound. The nitro group of the molecule is susceptible to reduction, a transformation that can lead to the formation of other compounds. A key example of this is the catalytic reduction of this compound to 2,4-diaminophenol (B1205310). researchgate.net This process has been demonstrated using catalysts such as gold nanoparticles supported on hollow carbon (Au@h-Carbon). researchgate.net

The reaction can be monitored using UV-Vis spectroscopy, where the reduction is marked by a decrease in the absorbance peak characteristic of the reactant and the appearance of a new peak corresponding to the product, 2,4-diaminophenol. researchgate.net This type of reductive pathway is analogous to the well-studied reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), which often proceeds via the Langmuir-Hinshelwood mechanism, involving the adsorption of the nitrophenolate ion onto the catalyst surface prior to electron transfer. nih.govresearchgate.net

ReactantProductCatalyst ExampleMonitoring TechniqueReference
This compound2,4-diaminophenolAu@h-CarbonUV-Vis Spectroscopy researchgate.net

Identification and Analysis of Environmental Degradation Products

The primary identified degradation product from the abiotic reduction of this compound is 2,4-diaminophenol. researchgate.net Its formation is confirmed through techniques like UV-Vis spectroscopy, which tracks the spectral shift during the reaction. researchgate.net

In the context of biodegradation by Rhodobacter capsulatus, however, stable aromatic intermediates such as 2,4-diaminophenol or 4-nitrocatechol (B145892) were not detected in microaerobic cultures. nih.gov This suggests that the microbial degradation pathway may proceed through intermediates that are rapidly transformed or involves a direct ring-cleavage mechanism without the accumulation of these specific aromatic compounds. nih.gov Studies on the degradation of structurally similar compounds, like 2-chloro-4-nitrophenol, have identified metabolites such as chlorohydroquinone (B41787) and hydroquinone (B1673460), indicating that hydroquinone derivatives could be potential, albeit unconfirmed, intermediates in the breakdown of this compound. nih.gov

Microbial Metabolism and Environmental Impact Studies

The microbial metabolism of this compound is a key area of research for understanding its environmental impact and potential for bioremediation.

The degradation of this compound by Rhodobacter capsulatus is an enzymatic process that is both aerobic and light-dependent. nih.gov The specific enzymes involved have not been fully characterized, but the process does not seem to rely on a nitrite-producing oxygenase. nih.gov Furthermore, the degradation is independent of the bacterium's nitrogen fixation (nif) genes, indicating that the metabolic pathway is distinct from its nitrogen-fixing machinery. nih.gov

While enzymes specific to this compound are still under investigation, research on other nitroaromatic compounds points to the involvement of broad-specificity enzymes like peroxidases. escholarship.org For phenolic compounds in general, enzymatic biotransformation can be carried out by several classes of enzymes, including reductases, which are highly relevant for the transformation of the nitro group. mdpi.com The initial step in the microbial degradation of many substituted nitrophenols involves either the oxidative removal of the nitro group as nitrite or its reduction to an amino group. nih.gov The evidence from R. capsulatus suggests a pathway that does not initiate with oxidative nitrite removal. nih.gov

Implications for Bioremediation Strategies

Research into the environmental chemistry and degradation pathways of this compound and related nitroaromatic compounds has significant implications for the development of effective bioremediation strategies. researchgate.net Bioremediation, which utilizes microorganisms to break down environmental pollutants, is considered a promising and cost-effective approach for addressing contamination by nitrophenols. researchgate.netiwaponline.com Understanding the specific metabolic capabilities of different microbes and the environmental conditions that favor degradation is crucial for designing both in-situ (treatment at the contaminated site) and ex-situ (removal and treatment elsewhere) applications. researchgate.net

The microbial degradation of 2-amino-4-nitrophenol (B125904) has been observed in specific organisms, providing a foundation for targeted bioremediation. The phototrophic bacterium Rhodobacter capsulatus can metabolize 2-amino-4-nitrophenol through an aerobic, light-dependent pathway. nih.gov However, this process is contingent on the presence of alternative carbon and nitrogen sources, such as acetate and ammonium, as the bacterium cannot utilize 2-amino-4-nitrophenol as its sole source for either element. nih.gov This dependency highlights a key consideration for bioremediation: the nutrient composition of the contaminated environment must be suitable to support the activity of the degrading microbes.

Studies on analogous nitrophenols further inform bioremediation approaches. Various bacterial genera, including Pseudomonas, Rhodococcus, Arthrobacter, and Nocardia, have demonstrated the ability to degrade different nitrophenol compounds, often utilizing them as a sole source of carbon and energy. nih.govresearchgate.net For instance, Rhodococcus imtechensis strain RKJ300 can effectively degrade a mixture of nitrophenols, which is significant for real-world scenarios where multiple contaminants may be present. researchgate.net Laboratory-scale soil microcosm studies with this strain have demonstrated its potential for in situ bioremediation of contaminated sites. researchgate.net

The specific degradation pathway employed by microorganisms is a critical factor. Two primary initial pathways for p-nitrophenol degradation have been identified: one proceeds via hydroquinone and is common in Gram-negative bacteria, while the other involves 4-nitrocatechol and is often found in Gram-positive bacteria. iwaponline.comnih.gov The identification of intermediates like hydroquinone, which is less toxic than its parent p-nitrophenol, suggests that bioremediation can serve as a detoxification process. nih.gov Engineered strains are also being developed to enhance degradation efficiency, with one study successfully constructing an Escherichia coli strain capable of completely degrading p-nitrophenol to β-ketoadipate, which then enters central metabolic pathways. nih.gov

Table 1: Microbial Degradation of 2-Amino-4-nitrophenol and Related Compounds

Microorganism Compound Degraded Key Intermediates / Pathway Optimal Conditions & Notes
Rhodobacter capsulatus 2-Amino-4-nitrophenol Not specified Requires O₂, light, and alternative carbon (acetate) and nitrogen (ammonium) sources. nih.gov
Pseudomonas putida p-Nitrophenol (PNP) Hydroquinone Optimal growth and degradation at 37°C and neutral pH. nih.gov
Rhodococcus imtechensis RKJ300 4-Nitrophenol, 2-Chloro-4-nitrophenol, 2,4-Dinitrophenol (B41442) Hydroquinone, Chlorohydroquinone Capable of degrading mixtures of nitrophenols; potential for in situ bioremediation. researchgate.net
Gram-Negative Bacteria (general) p-Nitrophenol Hydroquinone, Maleylacetate A common pathway for this bacterial group. iwaponline.com
Gram-Positive Bacteria (general) p-Nitrophenol 4-Nitrocatechol, Hydroxyquinol A common pathway for this bacterial group. iwaponline.com

Applications in Advanced Materials Science and Technology

Research in Nonlinear Optical Materials

2-Amino-4-nitrophenolate and its derivatives are investigated for their potential in nonlinear optical (NLO) materials, which are crucial for technologies like frequency conversion, optical communication, and laser technology. ijcrt.orgresearchgate.net The interaction of intense laser light with NLO materials can produce new photons of different frequencies, a phenomenon known as second-harmonic generation (SHG). wikipedia.org

The development of high-quality single crystals is a prerequisite for harnessing the NLO properties of molecular compounds. For organic NLO materials, including those based on nitrophenol derivatives, various solution-based crystal growth techniques are employed to achieve the necessary size and crystalline perfection.

A widely utilized and successful method is the slow evaporation solution technique (SEST) . researchgate.netresearchgate.net This technique involves dissolving the synthesized material in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to the gradual formation of single crystals. For example, single crystals of 4-aminopyridinium (B8673708) 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (4AP4NP) and l-phenylalanine-4-nitrophenol (LPAPN) have been successfully grown using this method. researchgate.netresearchgate.net The choice of solvent is critical; methanol (B129727) is a common solvent for growing crystals of 4-nitrophenol derivatives. researchgate.netresearchgate.net

Other techniques include the slow cooling method, which was used to grow large crystals of l-histidinium-4-nitrophenolate 4-nitrophenol (LHPP). acs.org For specific applications requiring larger or higher-quality crystals, more advanced methods like the Sankaranarayanan–Ramasamy (SR) method may be employed. acs.org The quality of the grown crystals is paramount and is assessed using techniques such as single-crystal X-ray diffraction (SXRD) to determine the crystal structure and lattice parameters. researchgate.netresearchgate.net

Table 1: Crystal Growth Techniques for Nitrophenol-based NLO Materials

Crystal Compound Growth Technique Solvent Reference
4-aminopyridinium 4-nitrophenolate 4-nitrophenol (4AP4NP) Solution Method (Slow Evaporation) Not Specified researchgate.net
l-phenylalanine-4-nitrophenol (LPAPN) Slow Evaporation Technique Not Specified researchgate.net
2-amino 4,6-dimethyl pyrimidine (B1678525) 4-nitrophenol (AMP4N) Immersed Sankaranarayanan–Ramasamy (ISR) method Methanol researchgate.net

This table is interactive and allows for sorting and filtering of data.

A key metric for NLO materials is their second-harmonic generation (SHG) efficiency, which is often measured relative to a standard material like potassium dihydrogen phosphate (B84403) (KDP). Research has shown that organic crystals based on nitrophenolate moieties can exhibit significantly higher SHG efficiencies.

For instance, a powder test using the Kurtz and Perry technique on l-histidinium-4-nitrophenolate 4-nitrophenol (LHPP) demonstrated an SHG efficiency 3.55 times greater than that of KDP. acs.org Similarly, the (4-nitrophenyl) methionine single organic crystal also showed an SHG performance greater than KDP. researchgate.net The enhancement of SHG efficiency is a primary goal in NLO material research. Studies on related compounds like 2-methyl-4-nitroaniline (B30703) (MNA) have shown that the SHG efficiency can be strongly enhanced—by up to an order of magnitude—by controlling the morphology, such as fabricating nanofibers of the material. rsc.orgnih.govresearchgate.net This suggests that nanostructuring could be a viable strategy for boosting the NLO performance of this compound-based materials.

Table 2: SHG Efficiency of Selected NLO Crystals

Material SHG Efficiency (relative to KDP) Measurement Technique Reference
l-histidinium-4-nitrophenolate 4-nitrophenol (LHPP) 3.55 Kurtz and Perry (powder) acs.org

This table is interactive and allows for sorting and filtering of data.

The effectiveness of an NLO material is rooted in its molecular structure. The design of advanced NLO chromophores follows specific molecular engineering principles aimed at maximizing the second-order nonlinear susceptibility. A fundamental strategy involves creating molecules with both strong electron-donor and electron-acceptor groups, connected by a π-conjugated system. ias.ac.in This arrangement facilitates intramolecular charge transfer upon excitation by an intense light source, which is the origin of the high NLO response.

In this compound, the amino group (-NH2) acts as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. The phenolate (B1203915) ring provides the π-conjugated bridge. The goal of molecular engineering is to optimize this donor-acceptor system to achieve a large macroscopic dipole moment. ias.ac.in Furthermore, the crystal structure must be non-centrosymmetric, as a center of inversion would cause the second-order NLO effects to cancel out. researchgate.net Therefore, crystal engineering strategies focus on guiding the self-assembly of these chromophores into acentric crystal lattices. researchgate.net The incorporation of chiral molecules, such as amino acids, is one approach to induce non-centrosymmetric packing. researchgate.netnih.gov

Catalytic Applications of this compound and its Derivatives

Beyond optics, this compound and its derivatives are relevant in the field of catalysis, particularly in the reduction of nitro compounds, which are common environmental pollutants.

The reduction of nitroaromatic compounds like nitrophenols to their corresponding amino derivatives is an important chemical transformation, as the products are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. nih.govacs.org For example, the reduction of 2-amino-4-nitrophenol (B125904) yields 2,4-diaminophenol (B1205310), a useful chemical intermediate. researchgate.net

This reduction is often carried out using a reducing agent like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. mdpi.com Noble metal nanoparticles (e.g., gold, silver, platinum) have proven to be highly efficient catalysts for this reaction due to their high surface area and active sites. nih.govresearchgate.netmdpi.com The progress of the catalytic reduction can be monitored in real-time using UV-Vis spectroscopy, observing the disappearance of the peak corresponding to the nitrophenolate ion and the appearance of a new peak for the aminophenol product. researchgate.net

Various catalytic systems have demonstrated high efficiency in the reduction of nitrophenols. The activity often follows the trend Au > Ag > Cu. nih.gov

A major challenge in using nanoparticle catalysts is their tendency to aggregate, which reduces their activity and makes them difficult to recycle. nih.gov To overcome this, a key design principle is to immobilize the nanoparticles on a stable support material. This not only prevents aggregation but can also enhance catalytic activity through synergistic effects.

Recent research has focused on creating sophisticated catalytic architectures. Examples include:

Yolk@Shell Nanoreactors : These structures consist of metal nanocrystal clusters encapsulated within a hollow carbon shell. This architecture protects the nanoparticles from aggregation even at high temperatures. researchgate.net

Polydopamine-Coated Magnetic Supports : Metal nanoparticles (Au, Ag, Cu) can be deposited on magnetite (Fe3O4) particles that are first coated with a layer of polydopamine. The magnetic core allows for easy separation and recycling of the catalyst using an external magnet. nih.gov

Layered Double Hydroxide (B78521) (LDH) Nanosheets : Platinum nanoparticles with an average size of 3.1 nm have been uniformly loaded onto the surface of Co-Al LDH nanosheets. This hybrid material shows superior catalytic activity and stability for the reduction of 4-nitrophenol. mdpi.com

These advanced designs aim to create highly active, stable, and recyclable catalysts, which are essential for sustainable chemical processes.

Development of Functional Materials and Sensing Devices

The presence of both electron-donating (amino) and electron-accepting (nitro) groups on the phenolate backbone makes this class of compounds relevant in the design of materials with specific electronic and optical characteristics.

While this compound itself is not primarily used as a fluorescent sensor, it belongs to the broader class of nitroaromatic compounds, which are significant targets for environmental monitoring and public safety. The development of fluorescent sensors for the detection of related nitrophenols, such as 2,4-dinitrophenol (B41442) (DNP) and 2,4,6-trinitrophenol (TNP), is an active area of research. These sensors often operate on a "turn-off" or "turn-on" mechanism where the fluorescence of a probe is quenched or enhanced upon interaction with the nitroaromatic analyte.

Research into sensing these compounds is driven by their status as environmental pollutants. rsc.org For instance, a Zirconium(IV)-based metal-organic framework (MOF) has been rationally designed to selectively detect DNP and TNP in water, demonstrating strong emission quenching in their presence. rsc.org Another approach utilizes a nonfluorescent cationic conjugated polymer that forms a complex with a dye. This system can selectively detect picric acid (TNP) over other compounds like 2,4-DNP and 4-nitrophenol through a fluorescence "turn-on" response. nih.govacs.org Similarly, highly fluorescent copper nanoclusters supported by poly(vinylpyrrolidone) have been shown to act as a fluorescence probe, with their emission being effectively quenched by TNP, allowing for its quantification in aqueous solutions. acs.org These studies highlight the importance of developing sensitive and selective detection methods for nitrophenols, a class to which this compound belongs.

2-Amino-4-nitrophenol is a significant intermediate in the synthesis of various dyes. nih.govnbinno.com It is particularly used in the manufacture of certain azo dyes and metallized dyes. nih.govgoogle.com For example, it serves as a precursor for CI Mordant Brown 1 and CI Mordant Brown 33, which are used in dyeing materials such as leather, wool, silk, and nylon. nih.gov The compound is also a known intermediate for the synthesis of the metallized dye Orasol Red 2B, which is applied in various coatings. google.com Its role as a dye intermediate is well-established, having first been synthesized in 1898. nih.gov The production process often involves the partial reduction of 2,4-dinitrophenol. google.com

Crystal Engineering for Tunable Material Properties

Crystal engineering allows for the modification of the physical and chemical properties of materials by controlling the arrangement of molecules in the solid state. Research on co-crystals involving 4-nitrophenolate has demonstrated the ability to tune thermal, mechanical, and dielectric properties for specific applications.

The thermal and mechanical stability of crystalline materials is critical for their practical application in devices. nih.gov Investigations into co-crystals of 4-nitrophenolate with other organic molecules have yielded materials with distinct properties. For example, the co-crystal 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP) was found to be thermally stable up to its melting point of approximately 98-103.3°C. nih.gov Vickers microhardness tests on this crystal revealed that it belongs to the category of soft materials. nih.gov Another co-crystal, 2,6-diaminopyridinium 4-nitrophenolate 4-nitrophenol (DAP:NP), exhibits a higher melting point of 150°C. aip.org

Table 1: Thermal and Mechanical Properties of 4-Nitrophenolate Co-Crystals

CompoundMelting Point (°C)Mechanical Property (Vickers Hardness)Source(s)
2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP)98 - 103.3Belongs to soft materials nih.govasianpubs.org
2,6-diaminopyridinium 4-nitrophenolate 4-nitrophenol (DAP:NP)150Data determined by Vickers test aip.org

The dielectric properties of materials are crucial for their use in electronic components, such as capacitors and other microelectronic devices. nih.gov Studies on 4-nitrophenolate-based crystals reveal how molecular structure influences these properties. The co-crystal 2-amino-4-methylpyridinium-4-nitrophenolate-4-nitrophenol (2A4MPPP) was found to have a low dielectric constant and low dielectric loss at higher frequencies, which indicates the presence of fewer electrically active defects. nih.gov For the co-crystal 2,6-diaminopyridinium 4-nitrophenolate 4-nitrophenol, the dielectric constant has been studied at various temperatures to understand its electrical response. aip.org In some derivatives of 2-Amino-4-nitrophenol, electrical conductivity has been observed to decrease with increasing temperature, a behavior characteristic of semiconducting materials. researchgate.net These findings suggest that by forming co-crystals, the dielectric behavior can be engineered for potential use in optical and microelectronic applications. nih.gov

Advanced Analytical Methodologies in 2 Amino 4 Nitrophenolate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. ijrti.org In the context of 2-amino-4-nitrophenolate research, chromatographic methods are indispensable for assessing the purity of the compound, identifying byproducts from synthesis, and quantifying its concentration in various samples. sci-hub.se

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it ideal for analyzing complex mixtures containing this compound (often referred to as 2-amino-4-nitrophenol (B125904) or 2,4-ANP in analytical literature). sci-hub.se Reversed-phase HPLC is frequently the method of choice for analyzing organic pollutants like amino nitro phenols. sci-hub.se

A common application involves monitoring the levels of 2,4-ANP in industrial process effluents. sci-hub.se A simple and rapid HPLC method can effectively separate 2,4-ANP from its derivatives and related compounds. In one such method, a C18 reversed-phase column is used with a mobile phase consisting of acetonitrile, water, and acetic acid. sci-hub.se Detection is typically performed using a UV-visible detector, as nitrophenols have strong chromophores. sci-hub.senih.gov The minimum detectable levels for 2,4-ANP can be as low as 2 nanograms, demonstrating the high sensitivity of the technique. sci-hub.se

Table 1: Example HPLC Conditions for Analysis of 2-Amino-4-nitrophenol (2,4-ANP) and Related Compounds

ParameterConditionReference
ColumnC18 LiChrospher reversed-phase (125 mm x 4.0 mm, 5 µm) sci-hub.se
Mobile PhaseAcetonitrile:Water:Acetic Acid (25:74.5:0.5 v/v) sci-hub.se
Flow Rate0.5 mL/min for 10 min, then 2.0 mL/min sci-hub.se
DetectorUV-visible sci-hub.se
Detection Wavelength254 nm sci-hub.se
Injection Volume20 µL sci-hub.se

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. ijrti.orgwjpls.org It is particularly useful for monitoring the progress of chemical reactions, checking the purity of a sample, and identifying the number of components in a mixture. ijrti.orgchemistryhall.com In TLC, a stationary phase, typically silica (B1680970) gel or alumina (B75360), is coated onto a flat support like a glass or aluminum plate. amrita.edu

The separation is based on the differential partitioning of the mixture's components between the stationary phase and the mobile phase (a solvent or solvent mixture). amrita.edu For compounds like this compound, which are often colored, visualization is straightforward. However, for colorless related compounds, visualization can be achieved under UV light or by spraying with a staining reagent, such as ninhydrin, which reacts with amino groups to produce a colored spot. wjpls.orgamrita.edu The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. chemistryhall.com TLC is widely employed in synthetic chemistry to quickly assess reaction completion or the formation of byproducts. ijrti.org

Table 2: General Parameters in TLC Analysis

ParameterDescriptionReference
Stationary PhaseA thin layer of an adsorbent like silica gel (SiO₂), alumina (Al₂O₃), or cellulose (B213188) on a support. ijrti.orgamrita.edu
Mobile PhaseA single solvent or a mixture of solvents that moves up the plate via capillary action. chemistryhall.com
ApplicationThe sample is applied as a small spot near the bottom of the plate. amrita.edu
DevelopmentThe plate is placed in a sealed chamber with the mobile phase, which then moves up the plate. tanta.edu.eg
VisualizationSpots are identified by their color, under UV light, or after staining with a chemical reagent. wjpls.orgtanta.edu.eg

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. agnopharma.com This hyphenated technique is invaluable for identifying and quantifying trace amounts of compounds in complex matrices. nih.gov For this compound analysis, LC-MS can provide not only retention time data but also molecular weight and structural information from fragmentation patterns. nih.gov

The analyte is first separated on an LC column and then introduced into the mass spectrometer's ion source. agnopharma.com Atmospheric pressure ionization (API) techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are commonly used. agnopharma.com ESI is suitable for polar compounds, while APCI can be used for less polar molecules. agnopharma.com In tandem mass spectrometry (LC-MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected, providing a high degree of specificity and reducing chemical noise. agnopharma.comnih.gov This is particularly useful for detecting nitrophenolic compounds in environmental samples like atmospheric aerosols or water. nih.govshimadzu.com

Table 3: LC-MS/MS Parameters for Analysis of Nitrophenols

ParameterDescriptionReference
Ion SourceElectrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) agnopharma.com
Mass AnalyzerTriple Quadrupole (QqQ), Ion Trap agnopharma.comnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) for high sensitivity and specificity in quantification. shimadzu.com
Precursor Ion (Q1)Selects the mass-to-charge (m/z) ratio of the parent molecule. agnopharma.com
Product Ions (Q3)Analyzes the characteristic fragments generated in the collision cell (Q2). agnopharma.com

Spectroscopic Techniques for In-situ Reaction Monitoring

In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.comfrontiersin.org Techniques like Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can be integrated with reaction vessels to track the concentration changes of reactants, products, and intermediates without the need for sample extraction. researchgate.net

For reactions involving this compound, such as its synthesis by the partial reduction of 2,4-dinitrophenol (B41442) or its photocatalytic degradation, in-situ monitoring is highly beneficial. sci-hub.senih.gov For example, changes in the vibrational modes of the nitro (-NO₂) and amino (-NH₂) groups can be tracked using IR or Raman spectroscopy. frontiersin.org UV-Vis spectroscopy is also effective due to the distinct absorption spectra of nitrophenols and their derivatives. nih.gov This real-time data helps in understanding reaction pathways and optimizing process conditions for better yield and selectivity. researchgate.net

Surface Analysis Techniques in Material and Degradation Studies

Surface analysis techniques are critical for understanding the interactions of this compound with other materials, such as catalysts or sorbents, and for studying its degradation processes. These methods provide information about the elemental composition, chemical state, and molecular structure at the material's surface.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of an absorbing atom in a material. escholarship.orgresearchgate.net XAS is particularly useful because it does not require long-range crystalline order, making it applicable to a wide range of materials, including amorphous solids, liquids, and surfaces. researchgate.net The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). escholarship.org

XANES provides information about the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral) of the absorbing element. researchgate.netnih.gov

EXAFS gives details about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.govnih.gov

In studies related to this compound, XAS could be used, for example, to investigate the mechanism of its catalytic degradation. If a metal-based catalyst is used, XAS at the metal's absorption edge can monitor changes in the catalyst's oxidation state and structure as it interacts with the nitrophenol, providing critical insights into the redox processes involved in the degradation pathway. nih.govnih.gov

Table 4: Information Provided by X-ray Absorption Spectroscopy (XAS)

TechniquePrimary Information ObtainedReference
XANESOxidation state, coordination environment (geometry), electronic structure. escholarship.orgresearchgate.net
EXAFSBond distances, coordination numbers, identity of neighboring atoms, structural disorder. escholarship.orgnih.gov

Laser Desorption Ionization Mass Spectrometry (LDI-MS)

Laser Desorption Ionization Mass Spectrometry (LDI-MS) is a powerful analytical technique for the characterization of low molecular weight compounds such as this compound. In this method, a pulsed laser is used to irradiate a sample, causing the desorption and ionization of the analyte molecules. As a matrix-free technique, LDI-MS offers the advantage of direct analysis with minimal sample preparation, preventing potential interference from matrix compounds in the low mass range.

The analysis of this compound by mass spectrometry reveals a detailed fragmentation pattern that provides significant structural information. The molecular ion ([M]⁺) is observed, and its fragmentation is characteristic of nitroaromatic compounds. The high-energy nature of the laser interaction in LDI-MS can lead to extensive fragmentation, providing a detailed mass spectrum. This fragmentation is often similar to that observed under electron ionization (EI) conditions.

Research into the mass spectrometry of nitroaromatic compounds indicates that common fragmentation pathways include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.gov The mass spectrum of this compound shows characteristic peaks corresponding to these and other fragmentation events. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 154, corresponding to its molecular weight. chemicalbook.com

Detailed analysis of the mass spectrum reveals several key fragment ions. The presence of these fragments allows for the structural elucidation and confirmation of the compound's identity. The relative intensities of these peaks provide insight into the stability of the different fragment ions and the most likely fragmentation pathways.

The table below presents the significant ions observed in the mass spectrum of this compound, their corresponding m/z values, and their relative intensities. chemicalbook.com

Ion (m/z)Relative Intensity (%)Proposed Fragment Identity/Loss
15495.8Molecular Ion [M]⁺
12443.8[M - NO]⁺
108100.0[M - NO₂]⁺
8050.8[M - NO₂ - CO]⁺
6545.1[C₅H₅]⁺
5336.2[C₄H₃N]⁺ or [C₄H₅]⁺

The most abundant peak in the spectrum (base peak) is observed at m/z 108, which corresponds to the loss of a nitro group (NO₂) from the molecular ion. chemicalbook.com This is a characteristic fragmentation for nitroaromatic compounds. nih.gov The significant peak at m/z 124 is attributed to the loss of nitric oxide (NO). chemicalbook.com Further fragmentation of the [M - NO₂]⁺ ion can occur through the loss of carbon monoxide (CO), resulting in the ion at m/z 80. chemicalbook.com The peak at m/z 65 is characteristic of the cyclopentadienyl (B1206354) cation, indicating the fragmentation of the benzene (B151609) ring itself. chemicalbook.com The presence of these specific fragments provides a clear and detailed fingerprint for the identification of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-nitrophenolate, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is synthesized via hydrolysis of 2,4-dinitrochlorobenzene using aqueous sodium hydroxide, followed by reduction with sodium disulfide (Na₂S₂) to yield the sodium salt. Key parameters include maintaining a pH >10 during hydrolysis and controlling reaction temperature (60–80°C) to minimize byproducts. Post-synthesis, acidification with HCl precipitates the product, which is purified via recrystallization in ethanol/water mixtures .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer : Purity is verified using HPLC (C18 column, mobile phase: 70% methanol/30% 0.1M ammonium acetate, UV detection at 254 nm). Stability is maintained by storing the compound in airtight, light-resistant containers at 2–8°C. Periodic FT-IR analysis (4000–400 cm⁻¹ range) confirms structural integrity, focusing on nitro (1520 cm⁻¹) and amine (3350 cm⁻¹) group peaks .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) shows aromatic protons as doublets (δ 7.8–8.2 ppm) and amine protons as broad singlets (δ 5.5–6.0 ppm).
  • XRD : Single-crystal X-ray diffraction (using SHELXL for refinement ) resolves bond lengths (e.g., C-NO₂ at 1.45 Å) and confirms planar nitro group geometry.
  • UV-Vis : A λ_max at 365 nm (ε = 12,500 M⁻¹cm⁻¹) in acidic solutions confirms conjugation between nitro and phenolate groups .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved when analyzing derivatives of this compound?

  • Methodological Answer : Discrepancies in splitting patterns may arise from tautomerism or solvent effects. Use variable-temperature NMR (25–80°C) to identify dynamic equilibria. For ambiguous cases, employ high-resolution mass spectrometry (HRMS) to confirm molecular ions and computational modeling (DFT at B3LYP/6-311+G(d,p) level) to predict stable tautomers .

Q. What experimental designs are recommended to study the compound’s photodegradation pathways under UV exposure?

  • Methodological Answer : Conduct controlled photolysis experiments using a UV lamp (λ = 254 nm) in quartz cells. Monitor degradation via LC-MS (negative ion mode) to identify intermediates like nitroso derivatives. Kinetic analysis (pseudo-first-order plots) quantifies degradation rates, while ESR spectroscopy detects radical species (e.g., NO₂•) formed during irradiation .

Q. How does the compound’s solubility in acidic vs. neutral media impact its reactivity in catalytic applications?

  • Methodological Answer : In acidic conditions (pH <3), the phenolate group protonates, reducing electron-withdrawing effects and altering reactivity. Compare catalytic efficiency in Suzuki-Miyaura coupling using Pd/TPP catalysts: measure yields in acetate buffer (pH 4.5) vs. phosphate buffer (pH 7.0). Solubility-driven reactivity shifts are quantified via kinetic profiling (HPLC monitoring) .

Q. What strategies address discrepancies in crystallographic data for metal complexes of this compound?

  • Methodological Answer : For poorly diffracting crystals, use synchrotron radiation (e.g., λ = 0.7 Å) to enhance resolution. If twinning occurs, apply SHELXD for structure solution and PLATON’s TWINLAW to refine twin laws. Validate metal-ligand bond lengths against Cambridge Structural Database (CSD) entries to identify outliers .

Q. How can computational modeling predict the compound’s environmental toxicity in aquatic systems?

  • Methodological Answer : Use QSAR models (e.g., ECOSAR) to estimate acute toxicity (LC50 for fish). Validate with experimental bioassays: expose Daphnia magna to 1–100 mg/L solutions and measure 48h mortality. Corrogate results with logP values (measured via shake-flask method) to assess bioaccumulation potential .

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